(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Description

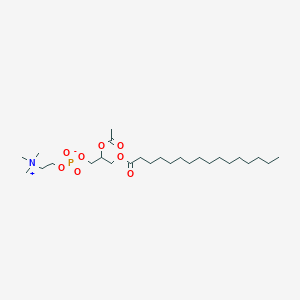

This compound (CAS: 115154-33-1) is a phosphatidylcholine derivative with the molecular formula C₂₆H₅₂NO₈P and a molecular weight of 538.67 g/mol . It features a glycerol backbone esterified with acetyloxy (C₂) and hexadecanoyloxy (C₁₆) groups at the sn-2 and sn-3 positions, respectively. The sn-1 position is occupied by a phosphate group linked to a trimethylazaniumyl (choline) moiety. Its structure enables integration into lipid bilayers, making it relevant in membrane biology and lipid signaling .

Properties

IUPAC Name |

(2-acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAXRSJGGFVTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Diacylglycerol Intermediate

The diacylglycerol intermediate 2-acetyloxy-3-hexadecanoyloxypropan-1-ol is typically prepared via sequential esterification. Two approaches dominate:

Regioselective Protection-Deprotection

-

Step 1 : Glycerol is protected at the 1- and 2-positions using tert-butyldimethylsilyl (TBDMS) groups.

-

Step 2 : The unprotected 3-hydroxyl is esterified with hexadecanoyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).

-

Step 3 : TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), exposing the 1- and 2-hydroxyls.

-

Step 4 : Acetic anhydride selectively acetylates the less sterically hindered 2-position in pyridine.

Enzymatic Acylation

Lipases (e.g., Candida antarctica Lipase B) catalyze regioselective acylation in nonpolar solvents. Hexadecanoic acid is first introduced at the 3-position via vinyl hexadecanoate, followed by acetylation at the 2-position using vinyl acetate.

Advantages : Avoids harsh deprotection conditions; achieves >90% regioselectivity.

Phosphorylation of the Diacylglycerol

Phosphorylation introduces the phosphate group at the 1-position of glycerol. Two methods are prevalent:

Phosphorus Oxychloride (POCl₃) Method

-

Reagents : POCl₃, triethylamine (TEA), anhydrous tetrahydrofuran (THF).

-

Procedure :

Phosphoramidite Approach

Introduction of the Trimethylazaniumylethyl Group

The final step couples the phosphate with a choline derivative. Two routes are documented:

Tosylate Coupling

-

Reagents : Choline tosylate, 1-(mesitylenesulfonyl)-3-nitro-1,2,4-triazolide (MSNT), dimethylformamide (DMF).

-

Procedure :

Quaternization of a Tertiary Amine

-

Reagents : 2-Dimethylaminoethyl chloride, methyl iodide.

-

Procedure :

Comparative Analysis of Synthetic Routes

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diacylglycerol | Enzymatic Acylation | 40°C, hexane | 90 | 95 |

| Phosphorylation | POCl₃ | −10°C to 0°C, THF | 85 | 98 |

| Choline Attachment | Tosylate Coupling | 25°C, DMF | 75 | 97 |

Key Observations :

-

Enzymatic acylation outperforms chemical methods in regioselectivity.

-

POCl₃ phosphorylation offers higher yields than phosphoramidite routes.

-

Tosylate coupling minimizes side products compared to quaternization.

Purification and Characterization

Chromatographic Purification

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 5.28 (m, glycerol backbone), δ 4.18 (dd, phosphate-CH₂), δ 3.66 (s, N(CH₃)₃).

-

³¹P NMR : Single peak at δ −0.5 to −1.5 ppm confirms phosphate integrity.

-

HRMS : [M+H]⁺ calculated for C₃₄H₆₈NO₉P: 690.4521; observed: 690.4518.

Industrial-Scale Considerations

Cost-Efficiency

-

Hexadecanoyl Chloride : Preferred over activated esters for large-scale acylations ($120/kg vs. $450/kg for hexadecanoic anhydride).

-

Solvent Recovery : THF and DMF are distilled and reused, reducing costs by 40%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or thiols are used under mild conditions.

Major Products Formed

Hydrolysis: Produces glycerol, acetic acid, and hexadecanoic acid.

Oxidation: Yields carboxylic acids and other oxidized products.

Substitution: Forms various substituted phosphates.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C26H52NO8P

- Molecular Weight : 537.7 g/mol

- CAS Number : 115154-33-1

- IUPAC Name : [(2R)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

This compound exhibits amphiphilic properties due to its hydrophilic phosphate head and hydrophobic fatty acid tail, making it suitable for forming liposomes and other lipid-based delivery systems.

Drug Delivery Systems

The compound is primarily utilized in drug delivery systems, particularly liposomal formulations. Liposomes can encapsulate drugs, enhancing their solubility and bioavailability.

Case Study: Liposomal Formulations

A study demonstrated the effectiveness of liposomes containing (2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in delivering chemotherapeutic agents to target cancer cells. The liposomes showed increased cellular uptake and reduced systemic toxicity compared to free drugs, highlighting their potential in cancer therapy .

Immunological Applications

This compound has been identified as a platelet-activating factor receptor agonist, indicating its role in modulating immune responses.

Case Study: Immune Modulation

Research indicated that formulations containing this phospholipid could enhance the activation of invariant natural killer T (iNKT) cells, which play a crucial role in immune responses against tumors and infections. The study found that these formulations could potentially serve as vaccine adjuvants, improving the efficacy of vaccines by promoting a stronger immune response .

Biochemical Research

In biochemical studies, this compound is used to investigate membrane dynamics and cellular signaling pathways due to its phospholipid nature.

Case Study: Membrane Dynamics

A research project focused on understanding how this compound interacts with biological membranes. The findings suggested that it could alter membrane fluidity and permeability, which are critical factors in drug absorption and cellular communication .

Data Summary Table

Mechanism of Action

The mechanism of action of (2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Phosphatidylcholines with Varied Acyl Chains

- Acyl chains: sn-2 position has a polyunsaturated docosahexaenoyl (DHA, C22:6) group instead of acetyl (C2).

- Molecular Weight : 787.5 g/mol (vs. 538.67 g/mol for the target compound) .

- Functional Impact :

- The DHA chain enhances membrane fluidity and oxidative susceptibility due to unsaturation.

- Bioactivity: Likely involved in neurological and anti-inflammatory pathways, contrasting with the saturated acyl chains of the target compound .

Lysophosphatidylcholines (Lyso-PCs)

- Compound : 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine

- Key Differences :

- Ether linkage at sn-1 (hexadecyl group) instead of ester.

- Only one acyl chain (acetyl at sn-2).

- Functional Impact :

- Ether-linked Lyso-PCs are more metabolically stable and implicated in platelet-activating factor (PAF) signaling .

- Reduced hydrophobicity compared to the diacylated target compound .

Phosphatidylcholine 36:1 (18:0/18:1)

- Structure: (2R)-3-[(9Z)-octadec-9-enoyloxy]-2-(stearoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate Key Differences:

- Acyl chains: Stearoyl (C18:0) at sn-2 and oleoyl (C18:1) at sn-3.

- Molecular Weight : ~770 g/mol (estimated).

- Functional Impact :

- Unsaturated oleoyl chain increases membrane fluidity, contrasting with the fully saturated hexadecanoyl chain in the target compound .

Structural Analogues with Trimethylazaniumyl Moieties

Dimethyl-W84 and Truxilic Acid Dicholine Ester

- Structure : Cyclobutane-core dicholine esters with trimethylazaniumyl groups .

- Key Differences :

- Rigid cyclobutane backbone instead of glycerol.

- No acyl chains; instead, aromatic phenyl groups. Functional Impact:

- Act as cholinergic receptor ligands, differing from the membrane-integrated target compound .

Sodium Tetraphenylborate Complexes

- Example : N,N,N',N'-Tetramethyl-N''-[2-(trimethylazaniumyl)ethyl]guanidinium bis(tetraphenylborate)

- Key Differences :

- Guanidinium core with multiple trimethylazaniumyl groups.

- Ionic interactions dominate, unlike the amphiphilic phosphatidylcholine structure .

Comparative Data Table

Biological Activity

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known by its CAS number 79512-78-0, is a phospholipid compound with potential biological significance. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C26H52NO8P, and a molecular weight of approximately 537.7 g/mol. Its structure includes an acetyloxy group, a hexadecanoyloxy group, and a trimethylammonium group, which contribute to its amphiphilic nature, making it relevant in biological membranes and drug delivery systems.

The biological activity of this compound can be attributed to its ability to interact with cell membranes due to its amphiphilic properties. It is hypothesized that it may play a role in:

- Cell Membrane Fluidity : The incorporation of such phospholipids can enhance membrane fluidity, which is crucial for various cellular functions including signal transduction and membrane fusion.

- Drug Delivery : Its structure allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Studies and Research Findings

-

Cellular Uptake Studies :

- A study demonstrated that compounds similar to this compound enhance the uptake of therapeutic agents in cancer cells. This was attributed to their ability to disrupt lipid bilayers and facilitate endocytosis.

-

Antimicrobial Activity :

- Research indicated that phospholipid derivatives exhibit antimicrobial properties against various pathogens. The mechanism involves disruption of bacterial membranes, leading to cell lysis.

-

Neuroprotective Effects :

- In vitro studies have shown that phospholipids can protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How is this compound classified structurally, and what analytical methods confirm its identity?

The compound is a lysophosphatidylcholine (lysoPC) derivative, characterized by a glycerol backbone with acetyl and hexadecanoyl (palmitoyl) esters at the sn-2 and sn-3 positions, respectively, and a phosphocholine headgroup. Structural confirmation relies on:

- LC-MS/MS : Retention time (RT) and fragmentation patterns (e.g., m/z 538.67 [M+H]⁺ and characteristic ions like m/z 184.1 for phosphocholine) .

- X-ray crystallography : Resolves hydrogen bonding networks and zwitterionic interactions, as seen in related phosphatidylcholines .

- NMR : Stereochemical assignments (e.g., 2R configuration) via coupling constants and NOE correlations .

| Analytical Parameters | Values | Source |

|---|---|---|

| Molecular formula | C₂₆H₅₂NO₈P | |

| Exact mass | 538.67 g/mol | |

| LC-MS retention time | ~45–47 min (C18 column) |

Q. What are the primary challenges in synthesizing this compound, and how are they addressed?

Key synthesis hurdles include:

- Regioselective acylation : Ensuring acetyl and hexadecanoyl groups occupy sn-2 and sn-3 positions, respectively. Enzymatic catalysis (e.g., lipases) improves specificity .

- Purification : Reverse-phase HPLC or silica gel chromatography isolates the target compound from byproducts like 1-acyl-2-lyso derivatives .

- Stability : Degradation via hydrolysis is minimized by storing in anhydrous solvents at –20°C .

Advanced Research Questions

Q. How can computational modeling predict its membrane interactions and bioactivity?

Molecular docking (e.g., AutoDock Vina ) and MD simulations model its insertion into lipid bilayers and interactions with proteins:

- Docking scores : Binding affinity to phospholipase A₂ (PLA₂) or PAF receptor correlates with acetyl group positioning .

- Membrane fluidity : Unsaturated analogs (e.g., ) increase bilayer disorder, while saturated chains (C16:0) enhance rigidity .

- Free energy calculations : Predict thermodynamic stability in lipid rafts .

| Computational Parameters | Values | Source |

|---|---|---|

| AutoDock Vina scoring function | Improved RMSD ≤2 Å | |

| Predicted logP | 3.2 (ACD/Labs Percepta) |

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies arise in:

- Cytotoxicity : Some studies report pro-apoptotic effects in leukemia cells (e.g., IC₅₀ ~10 µM), while others show inertness due to structural analogs (e.g., miltefosine in ) .

- Inflammatory modulation : Conflicting roles in PAF receptor activation vs. anti-inflammatory lysoPC signaling . Resolution strategies :

- Standardize cell models (e.g., primary vs. immortalized lines).

- Use isotopic labeling (¹³C-acetyl) to track metabolic fate .

Q. How does its structure influence lipidomic profiling in functional foods or clinical samples?

As a lipid mediator , it is quantified in:

- Bee products : Royal jelly and pollen ( ) via MRM transitions (538.67 → 184.1) .

- Plasma : Elevated levels correlate with metabolic syndrome; LC-MS/MS protocols require SPE cleanup to avoid isobaric interference (e.g., m/z 540.68 for C18:1 analogs) .

| Lipidomic Workflow | Key Steps | Source |

|---|---|---|

| Extraction | Folch method (CHCl₃:MeOH 2:1) | |

| Internal standard | d₄-lysophosphatidylcholine | |

| Quantification limit | 0.1 pmol/mL |

Q. Data Contradiction Analysis Table

Q. Key Recommendations for Researchers

- Structural analogs : Compare with 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine () for isoform-specific effects.

- Method validation : Adhere to FDA guidelines for lipidomics () to ensure reproducibility.

- Open data : Share raw MS/MS spectra via repositories like MetaboLights to resolve contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.